molecular formula C12H20N4O7 B10820391 Zanamivir-13C,15N2

Zanamivir-13C,15N2

Cat. No.: B10820391
M. Wt: 335.29 g/mol
InChI Key: ARAIBEBZBOPLMB-ZFYKIEQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zanamivir-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the zanamivir molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Zanamivir-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Zanamivir-13C,15N2 is extensively used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for the quantification of zanamivir.

    Biology: Studying the metabolic pathways and interactions of zanamivir in biological systems.

    Medicine: Investigating the pharmacokinetics and pharmacodynamics of zanamivir.

    Industry: Quality control and assurance in the production of antiviral drugs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Peramivir: A neuraminidase inhibitor administered intravenously.

    Laninamivir: A long-acting neuraminidase inhibitor.

Uniqueness

Zanamivir-13C,15N2 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of zanamivir in various biological and chemical contexts .

Properties

Molecular Formula

C12H20N4O7

Molecular Weight

335.29 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1

InChI Key

ARAIBEBZBOPLMB-ZFYKIEQESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2]

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.